2-{[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
CAS No.: 2415602-41-2
Cat. No.: VC5925396
Molecular Formula: C18H21N5O
Molecular Weight: 323.4
* For research use only. Not for human or veterinary use.
![2-{[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile - 2415602-41-2](/images/structure/VC5925396.png)
Specification
CAS No. | 2415602-41-2 |
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Molecular Formula | C18H21N5O |
Molecular Weight | 323.4 |
IUPAC Name | 2-[[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Standard InChI | InChI=1S/C18H21N5O/c1-2-16-10-17(22-13-21-16)23-7-4-14(5-8-23)12-24-18-9-15(11-19)3-6-20-18/h3,6,9-10,13-14H,2,4-5,7-8,12H2,1H3 |
Standard InChI Key | OOSDWOSVGQNRDF-UHFFFAOYSA-N |
SMILES | CCC1=CC(=NC=N1)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Introduction
Molecular Structure and Composition
2-{[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a polycyclic organic compound comprising three distinct heterocyclic systems:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom, substituted at the 4-position with a carbonitrile group (-C≡N).
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Piperidine ring: A six-membered saturated ring with one nitrogen atom, connected to the pyridine moiety via a methoxy (-O-CH2-) bridge.
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Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, substituted at the 6-position with an ethyl group (-CH2CH3).
The molecular formula is C19H22N4O2, yielding a molecular weight of 338.41 g/mol. The compound’s structure combines electron-deficient pyrimidine and pyridine rings with a flexible piperidine linker, enabling diverse intermolecular interactions.
Stereochemical Considerations
The piperidine ring introduces stereochemical complexity, as the nitrogen atom can adopt axial or equatorial conformations. Additionally, the methoxy bridge may restrict rotational freedom, influencing the molecule’s three-dimensional geometry .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis reports exist for this compound, its assembly likely involves sequential coupling reactions:
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Piperidine functionalization: Introduction of the methoxy group at the 4-position of piperidine via nucleophilic substitution .
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Pyrimidine coupling: Attachment of 6-ethylpyrimidin-4-amine to the piperidine nitrogen using Buchwald-Hartwig amination or Ullmann-type coupling.
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Pyridine modification: Installation of the carbonitrile group at the pyridine 4-position through cyanation reactions, such as Rosenmund-von Braun or palladium-catalyzed cross-coupling.
A hypothetical synthesis route is summarized below:
Step | Reaction Type | Reagents/Conditions | Yield Optimization Strategies |
---|---|---|---|
1 | Piperidine methoxylation | NaH, CH3OH, DMF, 0–25°C | Microwave-assisted heating |
2 | Pyrimidine-amine coupling | Pd(dba)2, Xantphos, Cs2CO3, 100°C | Ligand screening for Pd catalysts |
3 | Pyridine cyanation | CuCN, DMF, 120°C | Solvent polarity adjustment |
Reactivity Profile
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Nitrile group: Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids or amides.
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Pyrimidine ring: Participates in electrophilic substitutions at electron-rich positions (e.g., C5) .
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Piperidine nitrogen: May undergo alkylation or acylation to modulate solubility .
Physicochemical Properties
Experimental data for this specific compound are scarce, but properties can be extrapolated from structural analogs:
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